molecular formula C19H23N5OS B502452 [(2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

[(2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B502452
M. Wt: 369.5g/mol
InChI Key: PVVVCOVFLTVCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound that features a benzyl group, an ethoxy group, a tetrazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile.

    Thioether Formation: The tetrazole ring is then linked to a propanethiol derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

[(2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzyl ring can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Various nucleophiles like amines or thiols for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether linkage.

    Amines: From reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution of the ethoxy group.

Scientific Research Applications

[(2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of [(2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine
  • N-(2-ethoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]butan-1-amine

Uniqueness

[(2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C19H23N5OS

Molecular Weight

369.5g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C19H23N5OS/c1-2-25-18-12-7-6-9-16(18)15-20-13-8-14-26-19-21-22-23-24(19)17-10-4-3-5-11-17/h3-7,9-12,20H,2,8,13-15H2,1H3

InChI Key

PVVVCOVFLTVCPH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CNCCCSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1CNCCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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